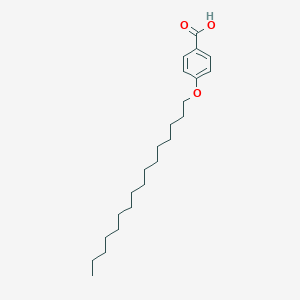

4-Hexadecyloxybenzoic acid

描述

The exact mass of the compound 4-Hexadecyloxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hexadecyloxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexadecyloxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-hexadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQCVRTXIAGNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293466 | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-48-7 | |

| Record name | 15872-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-Hexadecyloxybenzoic acid?

An In-Depth Technical Guide to the Chemical Properties of 4-Hexadecyloxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Hexadecyloxybenzoic acid (CAS No. 15872-48-7). Designed for researchers, materials scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and detailed analytical characterization. Special emphasis is placed on its thermal behavior and liquid crystalline properties, which are hallmarks of this class of compounds. The guide synthesizes theoretical predictions with established experimental protocols for analogous structures, offering a robust framework for practical application and further research.

Introduction and Molecular Overview

4-Hexadecyloxybenzoic acid is an organic molecule characterized by a tripartite structure: a polar carboxylic acid head group, a rigid benzene ring, and a long, nonpolar hexadecyl (C16) alkyl tail linked via an ether bond. This amphiphilic architecture is fundamental to its chemical behavior, driving its self-assembly into ordered structures and conferring its notable liquid crystalline properties.[1][2] Molecules of this class are pivotal in materials science for applications in displays and sensors, and their biocompatible backbone makes them interesting candidates for specialized drug delivery systems.[3][4] This guide will elucidate the core chemical principles that underpin these applications.

Chemical Structure and Identifiers

The molecule's identity is defined by its specific arrangement of atoms and its registration in chemical databases.

Sources

Supramolecular Architectures: A Technical Deep Dive into Long-Chain Alkyloxybenzoic Acids

The following technical guide details the self-assembly mechanisms of long-chain alkyloxybenzoic acids (n-OBAs), focusing on their behavior as supramolecular building blocks in both bulk liquid crystalline phases and 2D surface architectures.

Executive Summary

Long-chain 4-n-alkyloxybenzoic acids (n-OBAs) represent a canonical class of mesogenic compounds where self-assembly is driven by a distinct hierarchy of interactions. Unlike simple surfactants, n-OBAs utilize a "push-pull" mechanism: the carboxylic acid head groups drive rigid dimerization via hydrogen bonding, while the alkoxy tails dictate spatial ordering through van der Waals forces and steric packing. This guide analyzes these mechanisms, providing actionable protocols for their characterization and application in surface patterning and drug delivery templates.

The Dimerization Engine: Molecular Mechanics

The fundamental unit of self-assembly in n-OBAs is not the monomer, but the hydrogen-bonded dimer. This is the critical "zero-step" in forming any higher-order structure.

The R (8) Motif

In non-polar solvents and the mesophase, two n-OBA molecules associate head-to-head. The carboxylic acid protons act as both donors and acceptors, forming a cyclic eight-membered ring. This interaction is robust (

Mechanistic Pathway

-

Monomer Diffusion: Monomers diffuse freely in isotropic melt or solution.

-

Recognition: The carbonyl oxygen of Molecule A aligns with the hydroxyl proton of Molecule B.

-

Locking: Simultaneous proton transfer creates a centrosymmetric dimer.

-

Stabilization: The alkoxy chains extend outward, stabilizing the core against rotational fluctuations.

Figure 1: The thermodynamic pathway from monomeric dispersion to stable supramolecular dimerization.

Phase Behavior and Mesomorphism

The thermal behavior of n-OBAs is strictly dependent on the alkyl chain length (

The Odd-Even Effect

A critical phenomenon in n-OBA self-assembly is the "odd-even effect" observed in phase transition temperatures (specifically the Nematic-Isotropic transition).

-

Even

: The terminal methyl group lies off the long molecular axis, increasing lateral packing capability. -

Odd

: The terminal methyl lies on the axis, slightly destabilizing the packing density.

Phase Transition Data (Summary)

The following table summarizes the typical phase sequences for representative homologues (Temperatures in °C). Note the emergence of Smectic C (SmC) phases as chain length increases.

| Homologue ( | Chain Length | Melting Point (Cr | Smectic Phase Range | Nematic Phase Range | Clearing Point (LC |

| 6-OBA | Hexyl | 105 | None | 105 – 153 | 153 |

| 7-OBA | Heptyl | 92 | 92 – 98 (SmC) | 98 – 146 | 146 |

| 8-OBA | Octyl | 101 | 101 – 108 (SmC) | 108 – 147 | 147 |

| 12-OBA | Dodecyl | 95 | 95 – 129 (SmC) | None | 129 |

Data synthesized from standard calorimetric studies (DSC).

Surface Self-Assembly: 2D Crystallization Protocols

When deposited on atomically flat surfaces like Highly Oriented Pyrolytic Graphite (HOPG), n-OBAs do not form bulk liquid crystals but rather 2D crystalline monolayers. This is driven by epitaxial adsorption , where the alkyl chains align with the graphite symmetry axes.

Experimental Protocol: STM Characterization

Objective: Visualize the sub-molecular lamellar packing of 12-OBA at the solid-liquid interface.

Reagents & Equipment

-

Solute: 4-n-dodecyloxybenzoic acid (99% purity).

-

Solvent: 1-Phenyloctane (non-volatile, tunneling compatible).

-

Substrate: HOPG (ZYB grade).

-

Instrument: Scanning Tunneling Microscope (STM), operating in constant current mode.

Step-by-Step Methodology

-

Solution Preparation:

-

Dissolve 12-OBA in 1-phenyloctane to a concentration of roughly

. -

Why: This concentration ensures a saturated monolayer without multilayer aggregation that obscures tunneling.

-

Sonicate for 5 minutes at 40°C to ensure full dissolution of dimers.

-

-

Substrate Cleaving:

-

Apply adhesive tape to the HOPG surface and peel rapidly.

-

Validation: Inspect visually for a mirror-like finish. Uneven cleavage results in step edges that disrupt domain growth.

-

-

Deposition:

-

Pipette 3–5

L of the warm solution directly onto the freshly cleaved HOPG. -

Allow the system to equilibrate for 2 minutes. This permits the "Ostwald ripening" of 2D domains, reducing defects.

-

-

Imaging (Tip Approach):

-

Use a mechanically cut Pt/Ir (80/20) tip.

-

Set Point:

, -

Note: The negative bias tunnels electrons from the HOMO of the organic layer to the tip, enhancing the contrast of the aromatic cores.

-

Figure 2: Workflow for generating high-resolution STM topographs of n-OBA monolayers.

Applications in Drug Development

The self-assembly principles of n-OBAs are directly translatable to pharmaceutical applications, particularly in the formation of supramolecular gels and co-crystals .

-

Drug Solubilization: The amphiphilic nature of n-OBAs allows them to encapsulate hydrophobic drug molecules within the alkyl-rich regions of smectic layers.

-

Proton Conductive Membranes: The hydrogen-bonded channels formed by the carboxylic acid heads can serve as pathways for proton hopping, relevant in bio-electronic interfaces.

References

-

Gray, G. W., & Jones, B. (1953). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 4179-4187.

-

Source:[Link]

-

-

Kato, T., & Fréchet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction with a polymer side chain. Macromolecules, 22(9), 3818-3819.

-

Source:[Link]

-

-

Rabe, J. P., & Buchholz, S. (1991). Commensurability and Mobility in Two-Dimensional Molecular Patterns on Graphite. Science, 253(5018), 424-427.

-

Source:[Link]

-

-

Herbert, A. J. (1967). Transition Temperatures and Transition Energies of the p-n-Alkoxybenzoic Acids. Transactions of the Faraday Society, 63, 555-560.

-

Source:[Link]

-

-

De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy. Chemical Society Reviews, 32(3), 139-150.

-

Source:[Link]

-

Technical Guide: Spectroscopic Data Interpretation for 4-Hexadecyloxybenzoic Acid

The following technical guide details the spectroscopic interpretation and structural characterization of 4-Hexadecyloxybenzoic acid (4-HDBA) . This document is structured for application scientists and researchers requiring rigorous verification standards for amphiphilic mesogens.

Executive Summary & Molecular Context

4-Hexadecyloxybenzoic acid (C₂₃H₃₈O₃) is a classic amphiphilic mesogen belonging to the 4-n-alkoxybenzoic acid homologous series. Its structure comprises a rigid, polarizable aromatic core functionalized with a polar carboxylic acid head group and a flexible hydrophobic hexadecyl (C16) tail.

This molecule is critical in materials science due to its ability to form liquid crystalline (LC) phases—specifically Smectic C (SmC) and Nematic (N) phases—driven by the dimerization of the carboxylic acid moiety. Accurate spectroscopic interpretation requires distinguishing between the monomeric state (solution) and the dimeric supramolecular state (solid/mesophase).

Structural Elucidation Workflow

The following decision tree outlines the logical flow for validating 4-HDBA purity and phase behavior.

Figure 1: Analytical workflow for the structural and phase validation of 4-Hexadecyloxybenzoic acid.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for assessing the hydrogen-bonding state of the carboxylic acid. In the solid state, 4-HDBA exists almost exclusively as a centrosymmetric dimer.

Key Diagnostic Bands

| Frequency (cm⁻¹) | Assignment | Mode Description | Structural Insight |

| 3300–2500 | O-H stretch | Broad, multiplet | Characteristic of dimeric carboxylic acids (Fermi resonance). |

| 2918, 2849 | C-H stretch | Asym/Sym | Long alkyl chain (C16) confirmation. High intensity due to chain length. |

| 1680–1690 | C=O stretch | Strong | Dimer C=O . A shift to ~1730 cm⁻¹ indicates monomer formation or ester impurity. |

| 1605, 1580 | C=C stretch | Medium | Aromatic ring skeletal vibrations. |

| 1255 | C-O-C stretch | Strong | Aryl alkyl ether linkage (Ph-O-CH₂). |

| 945 | O-H bend | Broad | Out-of-plane bending of the H-bonded dimer ring. |

| 720 | CH₂ rock | Weak | Indicates long aliphatic chain (n > 4). |

Expert Insight: If the spectrum shows a sharp peak around 3500 cm⁻¹ (free O-H) or 1735 cm⁻¹ (free C=O), the sample may contain residual moisture preventing dimerization or unreacted ester precursors. The broad "hump" between 2500–3300 cm⁻¹ is the "fingerprint" of the supramolecular liquid crystal core.

Nuclear Magnetic Resonance (NMR)

NMR analysis must be conducted in a solvent that prevents aggregation or allows clear resolution of the acidic proton. DMSO-d₆ is preferred over CDCl₃ for observing the carboxylic acid proton, which is often broadened or exchanged out in chloroform.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 12.60 | Broad Singlet | 1H | -COOH | Highly exchangeable; width depends on water content/temp. |

| 7.88 | Doublet (J=8.8 Hz) | 2H | Ar-H (2,6) | Ortho to electron-withdrawing carboxyl group (deshielded). |

| 6.98 | Doublet (J=8.8 Hz) | 2H | Ar-H (3,5) | Ortho to electron-donating alkoxy group (shielded). |

| 4.03 | Triplet (J=6.5 Hz) | 2H | -O-CH ₂- | Characteristic deshielding by oxygen. |

| 1.72 | Quintet | 2H | -O-CH₂-CH ₂- | β-methylene protons. |

| 1.45 – 1.20 | Multiplet | 26H | -(CH ₂)₁₃- | Bulk methylene envelope of the hexadecyl chain. |

| 0.86 | Triplet (J=6.8 Hz) | 3H | -CH ₃ | Terminal methyl group. |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): 167.3 ppm[1]

-

Aromatic C-O (Ipso): 162.8 ppm

-

Aromatic C-H: 131.9 ppm (Ortho to COOH), 114.6 ppm (Ortho to OR)

-

Aromatic C-COOH (Ipso): 123.5 ppm

-

Alkoxy (O-CH₂): 68.2 ppm

-

Aliphatic Chain: 31.7, 29.5–29.0 (bulk), 25.9, 22.5, 14.4 (CH₃) ppm.

Mass Spectrometry (MS) & Fragmentation

For 4-HDBA, Electron Ionization (EI) or Electrospray Ionization (ESI) in negative mode ([M-H]⁻) are common. The fragmentation pattern in EI is dominated by the stability of the hydroxybenzoic acid core.

Fragmentation Pathway (EI, 70 eV)

The molecule typically undergoes cleavage at the ether linkage or alkyl chain.

Figure 2: Predicted fragmentation pathway for 4-Hexadecyloxybenzoic acid under Electron Ionization.

-

m/z 362: Molecular ion (often weak in EI due to labile chain).

-

m/z 138: Base peak often corresponds to the 4-hydroxybenzoic acid radical cation formed via alkene elimination.

-

m/z 121: Characteristic 4-hydroxybenzoyl cation.

Mesomorphic Characterization (DSC)

As a liquid crystal, 4-HDBA exhibits phase transitions that are invisible to standard solution spectroscopy. Differential Scanning Calorimetry (DSC) is required to define the mesophase range.

Typical Phase Sequence (Heating):

-

Crystal (Cr) → Smectic C (SmC): ~95°C (Endothermic peak)

-

Smectic C (SmC) → Nematic (N): ~130°C (Smaller endotherm)

-

Nematic (N) → Isotropic Liquid (I): ~133°C (Clearing point)

Note: Exact temperatures vary slightly with purity and heating rate (standard 10°C/min).

Experimental Protocols

Protocol A: Synthesis of 4-Hexadecyloxybenzoic Acid

Objective: Alkylation of 4-hydroxybenzoic acid.

-

Reagents: Dissolve 4-hydroxybenzoic acid (1.0 eq) in ethanol/water (4:1 v/v). Add KOH (2.2 eq).

-

Alkylation: Add 1-bromohexadecane (1.1 eq) dropwise.

-

Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

-

Workup: Acidify mixture with HCl (1M) to pH 2. The product will precipitate.[2]

-

Purification: Filter the white solid. Recrystallize twice from ethanol or glacial acetic acid to ensure dimerization and removal of unreacted bromide.

-

Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation broadening.

-

Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ may cause line broadening of the acid proton due to dimer-monomer exchange.

-

Concentration: Prepare a 10–15 mg/mL solution. Higher concentrations favor dimerization but may increase viscosity/broadening.

-

Temperature: If signals are broad, heat the NMR probe to 323 K (50°C) to increase molecular tumbling rates and sharpen the aromatic doublets.

References

-

NIST Chemistry WebBook. 4-(Hexadecyloxy)benzoic acid - IR Spectrum. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Liquid crystals and hydrogen bonding: The role of the acid dimer. Journal of Materials Chemistry. [Link]

-

ResearchGate. Thermal and Optical Characterization of Alkoxybenzoic Acid Liquid Crystals.[Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Hexadecyloxybenzoic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Hexadecyloxybenzoic acid, a molecule of significant interest in materials science and drug delivery systems. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and furnishes detailed, field-proven experimental protocols for its determination. This approach empowers researchers, scientists, and drug development professionals to accurately assess its solubility in a variety of organic solvents, facilitating formulation design, process optimization, and fundamental research.

Understanding the Molecular Architecture of 4-Hexadecyloxybenzoic Acid and its Implications for Solubility

4-Hexadecyloxybenzoic acid (C₂₃H₃₈O₃, Molar Mass: 362.55 g/mol ) is an amphiphilic molecule, possessing both a polar, hydrophilic head and a non-polar, lipophilic tail.[1] This dual nature is the primary determinant of its solubility behavior.

-

The Hydrophilic Head: The benzoic acid moiety, with its carboxylic acid group (-COOH), is capable of hydrogen bonding with polar solvent molecules. This interaction is crucial for solubility in protic solvents like alcohols and to a lesser extent, in polar aprotic solvents that can act as hydrogen bond acceptors.

-

The Lipophilic Tail: The long C16 alkyl chain (hexadecyloxy group) is non-polar and interacts favorably with non-polar solvents through van der Waals forces. The significant length of this chain imparts a considerable hydrophobic character to the molecule.[2]

The interplay between these two opposing functionalities dictates the molecule's affinity for a given solvent. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[3] Consequently, the molecule's solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Figure 1: Intermolecular interactions governing the solubility of 4-Hexadecyloxybenzoic acid.

Qualitative Solubility Prediction in Common Organic Solvents

Based on its amphiphilic nature, a qualitative prediction of the solubility of 4-Hexadecyloxybenzoic acid in various solvent classes can be made. It is important to note that increasing the length of the alkyl chain generally decreases solubility in polar solvents and increases it in non-polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols. However, the long C16 tail will limit solubility compared to benzoic acid or shorter-chain alkoxybenzoic acids.[3][4] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate | These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. The large non-polar tail will still play a significant role in limiting solubility. |

| Non-Polar | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | Good to Excellent | The dominant C16 alkyl chain will have strong van der Waals interactions with these non-polar solvents, making them excellent candidates for solubilization. The polar head will have unfavorable interactions, but the overall solubility is expected to be high. |

| Chlorinated | Dichloromethane, Chloroform | Good | These solvents have a moderate polarity and can interact favorably with both the polar head (to some extent) and the non-polar tail, often making them effective solvents for amphiphilic compounds. |

Rigorous Experimental Determination of Solubility

Due to the lack of readily available quantitative data, experimental determination is paramount. The following are detailed, self-validating protocols for accurately measuring the solubility of 4-Hexadecyloxybenzoic acid.

Gravimetric Method: The Gold Standard for Accuracy

The gravimetric method is a highly accurate and direct way to determine solubility.[5][6][7] It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Hexadecyloxybenzoic acid to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibrate the mixture at a constant, controlled temperature using a thermostated shaker or water bath. For many applications, 25 °C is a standard temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer increasing.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-calibrated volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish or beaker. Record the initial weight of the dish.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature well below the melting point of 4-Hexadecyloxybenzoic acid can be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Repeat the drying and weighing cycles until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-Hexadecyloxybenzoic acid by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Express the solubility in the desired units, for example:

-

g/L: (mass of solute in g) / (volume of supernatant in L)

-

mg/mL: (mass of solute in mg) / (volume of supernatant in mL)

-

mol/L (Molarity): (moles of solute) / (volume of supernatant in L)

-

-

Figure 2: Workflow for the gravimetric determination of solubility.

UV-Visible Spectrophotometry: A High-Throughput Alternative

For compounds with a strong UV chromophore, such as the benzoic acid moiety in 4-Hexadecyloxybenzoic acid, UV-Visible spectrophotometry offers a rapid and sensitive method for solubility determination.[9][10][11] This technique relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of 4-Hexadecyloxybenzoic acid of known concentrations in the chosen solvent. The concentrations should span the expected solubility range.

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions across the UV range (typically 200-400 nm for aromatic compounds).

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

The slope of the line is the molar absorptivity (ε) if concentration is in mol/L, or the absorptivity (a) if concentration is in other units (e.g., g/L).

-

-

Preparation of Saturated Solution and Sample Analysis:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Withdraw a small, precise volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 absorbance units). The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance of the diluted sample and the calibration curve (or the calculated molar absorptivity) to determine the concentration of the diluted solution.

-

Concentrationdiluted = Absorbance / ε (for molarity)

-

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Solubility = Concentrationdiluted × Dilution Factor

-

-

Figure 3: Workflow for solubility determination by UV-Vis spectrophotometry.

Data Reporting and Interpretation

For comprehensive and reproducible results, the following information should be meticulously recorded and reported:

-

The specific solvent used , including its grade and purity.

-

The temperature at which the solubility was determined, with the uncertainty of the measurement.

-

The experimental method employed (e.g., gravimetric, UV-Vis).

-

The measured solubility value , including the units (e.g., g/L, mg/mL, mol/L).

-

The standard deviation or error from multiple replicate measurements to indicate the precision of the result.

Conclusion

While direct quantitative solubility data for 4-Hexadecyloxybenzoic acid is not widely published, a thorough understanding of its amphiphilic molecular structure allows for robust qualitative predictions. The long lipophilic hexadecyloxy tail suggests high solubility in non-polar organic solvents, while the polar benzoic acid head enables moderate solubility in polar solvents, particularly those capable of hydrogen bonding. For accurate quantitative data, which is essential for applications in drug development and material science, rigorous experimental determination is necessary. The detailed gravimetric and UV-Visible spectrophotometric protocols provided in this guide offer reliable and validated methods for researchers to generate the precise solubility data required for their work.

References

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics Application Note No. AN-007. Retrieved from [Link]

- Chatterjee, S. K., et al. (2018). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.

-

Cheméo. (n.d.). Chemical Properties of 4-Hexadecyloxybenzoic acid (CAS 15872-48-7). Retrieved from [Link]

-

LibreTexts Chemistry. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

- ResearchGate. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

- ResearchGate. (n.d.).

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Zhang, C., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules.

-

LibreTexts Chemistry. (2019). Solubility. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

- ResearchGate. (n.d.).

- ResearchGate. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

- Zhang, C., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules.

-

LibreTexts Chemistry. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

- ResearchGate. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

-

University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Chatterjee, S. K., et al. (2018). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.

-

LibreTexts Chemistry. (2019). Solubility. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Basic characteristics of 4-alkoxybenzoic acid series.

Initiating Initial Research

I'm starting by casting a wide net with focused Google searches. My goal is to compile a thorough dossier on the 4-alkoxybenzoic acid series, encompassing synthesis, key properties like its liquid crystal behavior, and real-world applications. This foundational research will guide my future investigations.

Analyzing Search Results

I'm now diving deep into the search results. I'm focusing on the structural features, particularly the alkoxy chain length and its impact on properties like melting point. I'm also hunting for established synthesis and characterization protocols, especially NMR, DSC, and polarizing optical microscopy. I'm starting to visualize a structured guide.

Defining Project Scope

I'm expanding my approach. I'll start with targeted searches on 4-alkoxybenzoic acids, examining their synthesis, properties, and applications in drug delivery and materials science. I'm focusing on key structural features, like alkoxy chain length, and experimental protocols like NMR and DSC. I am preparing a clear, concise, and structured guide.

Supramolecular Architectures: The Evolution and Chemistry of 4-Alkoxybenzoic Acid Liquid Crystals

Executive Summary: The Supramolecular Shift

For decades, the liquid crystal (LC) field was dominated by covalently bonded rigid rods, such as the cyanobiphenyls found in early displays. However, 4-alkoxybenzoic acids (nOBA) represent a fundamental deviation: they are Hydrogen-Bonded Liquid Crystals (HBLCs) . They do not exhibit liquid crystallinity as monomers; rather, they self-assemble into dimers via carboxylic acid hydrogen bonding to form the requisite rigid mesogenic core.

This guide explores the discovery, synthesis, and critical role of nOBAs in modern crystal engineering, specifically bridging the gap between materials science and pharmaceutical co-crystal development.

Historical Genesis

The history of 4-alkoxybenzoic acids is a lesson in the re-evaluation of molecular definitions. While Otto Lehmann and Georges Friedel established the foundations of LC phases in the early 20th century, the specific significance of benzoic acids was formalized later.

-

The Anomaly (1935): Early work by B. Jones identified that certain benzoic acid derivatives exhibited "apparent" liquid crystalline phases.[1] This was puzzling because the monomeric benzoic acid unit is too short and bent to act as a mesogen (a liquid crystal former).

-

The Structural Resolution (1950s): Gray and Jones systematically characterized the homologous series. They deduced that the dimerization of the carboxylic acid groups created a linear, pseudo-stilbene core. This effectively doubled the molecular length, allowing the formation of Nematic and Smectic phases.

-

Modern Era: Today, these molecules are not just display materials but "supramolecular synthons" used to engineer drug solubility (co-crystals) and dynamic sensors.

Molecular Mechanics: The Dimerization Interface

The liquid crystallinity of 4-alkoxybenzoic acids is strictly emergent. It relies on a dynamic equilibrium between the non-mesogenic monomer and the mesogenic dimer.

The Dimerization Mechanism

Two molecules of 4-alkoxybenzoic acid interact via their carboxylic acid heads. Two hydrogen bonds form a cyclic, eight-membered ring (R2^2(8) graph set notation). This interaction is strong enough (

The Odd-Even Effect

A hallmark of this series is the Odd-Even Effect in phase transition temperatures (specifically the Clearing Point,

-

Even-numbered chains (n=2, 4, 6...): The terminal methyl group extends parallel to the rigid core axis, enhancing length-to-breadth ratio (anisotropy). This stabilizes the LC phase, leading to higher transition temperatures.

-

Odd-numbered chains (n=1, 3, 5...): The terminal methyl group extends at an angle, reducing linearity and packing efficiency, resulting in lower transition temperatures.

Visualization: Supramolecular Assembly Logic

Caption: Logical flow of supramolecular assembly. Two non-mesogenic monomers self-assemble via hydrogen bonding to form the active liquid crystalline dimer.

Synthesis Protocol: 4-Alkoxybenzoic Acids

Objective: Synthesize 4-octyloxybenzoic acid (8OBA) via Williamson Ether Synthesis. Purity Requirement: >99% (Essential for sharp phase transitions).

Reagents & Equipment

-

Substrate: 4-Hydroxybenzoic acid (or Ethyl 4-hydroxybenzoate).

-

Alkylating Agent: 1-Bromooctane.

-

Base: Potassium Hydroxide (KOH).

-

Solvent: Ethanol (95%) and Water.

-

Catalyst (Optional): Potassium Iodide (KI) to accelerate alkylation via Finkelstein mechanism.

Step-by-Step Methodology

-

Deprotonation (The Phenoxide Formation):

-

Dissolve 4-hydroxybenzoic acid (1 eq) in ethanol.

-

Add KOH (2.2 eq) dissolved in minimal water. Note: 2 equivalents are needed—one for the carboxylic acid (forming the salt) and one for the phenol.

-

Heat to reflux.[2] The solution turns yellow/orange as the phenoxide forms.

-

-

Alkylation (S_N2 Attack):

-

Add 1-bromooctane (1.1 eq) dropwise to the refluxing solution.

-

Critical Step: Reflux for 4–6 hours. The phenoxide attacks the alkyl bromide. The carboxylic acid salt is unreactive toward alkylation under these conditions due to charge delocalization.

-

-

Acidification & Precipitation:

-

Cool the mixture to room temperature.

-

Pour into ice-cold dilute HCl (1M). This protonates the carboxylate salt, precipitating the crude 4-alkoxybenzoic acid.

-

Filter the white precipitate.

-

-

Purification (Recrystallization):

-

Recrystallize from ethanol or glacial acetic acid.

-

Validation: Check Melting Point (MP) and Clearing Point (CP) against standard values (see Table 1).

-

Visualization: Synthesis Workflow

Caption: Synthetic pathway for 4-alkoxybenzoic acids using a modified Williamson Ether synthesis to ensure selective O-alkylation of the phenolic hydroxyl.

Data: Phase Transition Standards

The following table summarizes the thermal behavior of the homologous series. Note the appearance of the Smectic C (SmC) phase in longer chains, a tilted layered phase crucial for ferroelectric applications.

Table 1: Phase Transition Temperatures (°C) for n-Alkoxybenzoic Acids

| n (Carbons) | Alkyl Chain | Melting Point (Cr | Smectic | Clearing Point (N | Phase Sequence |

| 1 | Methoxy | 184 | - | 184 | Cr |

| 4 | Butoxy | 147 | - | 160 | Cr |

| 6 | Hexyloxy | 105 | - | 153 | Cr |

| 7 | Heptyloxy | 92 | 98 | 146 | Cr |

| 8 | Octyloxy | 101 | 108 | 147 | Cr |

| 12 | Dodecyloxy | 95 | 129 | 137 | Cr |

*Note: Short chains (n=1,2) often sublime or melt directly due to high crystal lattice energy preventing mesophase formation before decomposition, though monotropic phases can sometimes be supercooled.

Application in Drug Development: Co-Crystals

For the pharmaceutical audience, the relevance of 4-alkoxybenzoic acids lies in Crystal Engineering .

Many Active Pharmaceutical Ingredients (APIs) suffer from poor water solubility (BCS Class II/IV). A proven strategy is the formation of Co-Crystals .

-

The Strategy: Use the benzoic acid moiety as a "co-former." The carboxylic acid group forms a supramolecular heterosynthon (e.g., Acid-Pyridine or Acid-Amide hydrogen bond) with the API.

-

The Benefit: The long alkoxy chain of the nOBA co-former disrupts the crystal lattice of the rigid API, often lowering the melting point and altering the dissolution rate.

-

Example: Co-crystals of Itraconazole with carboxylic acids have been shown to improve bioavailability.[3] The liquid crystalline nature of nOBA can even be used to create "active" drug delivery systems that respond to thermal stimuli.

References

-

Jones, B. (1935).[1] Apparent cases of liquid-crystal formation in p-alkoxybenzoic acids. Journal of the Chemical Society, 1874.

-

Gray, G. W., & Jones, B. (1954).[1] Mesomorphism and chemical constitution.[1][2][4] Part II. The trans-p-n-alkoxycinnamic acids. Journal of the Chemical Society, 1467. (Foundational work establishing the dimerization model).

-

Imrie, C. T., et al. (2009). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Journal of Materials Chemistry, 19, 52-62. (Modern structural analysis of H-bonded mesogens).

-

Vishweshwar, P., et al. (2006). Pharmaceutical Co-Crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516. (Application of carboxylic acid synthons in pharma).

- Kumar, N., et al. (2018). Synthesis and characterization of 4-alkoxybenzoic acid based hydrogen bonded liquid crystals. Liquid Crystals, 45(6).

Sources

- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 4-Hexadecyloxybenzoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hexadecyloxybenzoic acid (CAS No. 15872-48-7), a long-chain alkoxybenzoic acid, is a solid organic compound that requires careful handling in a laboratory setting. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available safety data sheets, its GHS classification and data from structurally similar compounds indicate that it should be treated as a hazardous substance. The primary hazards associated with 4-Hexadecyloxybenzoic acid include skin irritation, serious eye irritation, respiratory irritation upon inhalation of its dust, and it may be harmful if swallowed. This guide provides a detailed overview of the known hazards, recommended safety protocols, and emergency procedures to ensure its safe handling and use in research and development. The procedural recommendations herein are synthesized from the known GHS classification of 4-Hexadecyloxybenzoic acid and supplemented with data from closely related long-chain alkoxybenzoic acids and the general class of aromatic carboxylic acids, in the absence of a complete, specific Safety Data Sheet (SDS).

Chemical Identification and GHS Classification

| Identifier | Information |

| Chemical Name | 4-Hexadecyloxybenzoic acid |

| Synonyms | p-Hexadecyloxybenzoic acid |

| CAS Number | 15872-48-7[1] |

| Molecular Formula | C₂₃H₃₈O₃ |

| Molecular Weight | 362.55 g/mol [1] |

Globally Harmonized System (GHS) Classification

The available data for 4-Hexadecyloxybenzoic acid indicates the following GHS classification:

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

-

Hazard Identification and Toxicological Profile

Due to the limited specific toxicological data for 4-Hexadecyloxybenzoic acid, this section draws upon the known GHS hazards and information from analogous long-chain alkoxybenzoic acids and the broader category of aromatic carboxylic acids.

Human Health Hazards

-

Acute Oral Toxicity: Classified as harmful if swallowed (H302). Ingestion may lead to gastrointestinal irritation. For similar compounds, oral LD50 values in animal studies are generally low, indicating moderate acute toxicity.[5]

-

Skin Corrosion/Irritation: Causes skin irritation (H315). Prolonged or repeated contact with the solid or its dust may cause redness, itching, and dermatitis.[2][3][4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319). Direct contact with the eyes can cause pain, redness, and inflammation. As a dust, it can be particularly irritating to the eyes.[2][3][4]

-

Respiratory Irritation: May cause respiratory irritation (H335) if inhaled as a dust. Symptoms can include coughing, sneezing, and shortness of breath.[2][3][4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data to suggest that 4-Hexadecyloxybenzoic acid is carcinogenic, mutagenic, or a reproductive toxin. Studies on similar compounds like 4-hydroxybenzoic acid have not indicated these effects.[2][3]

Physicochemical Hazards

As a solid organic compound, 4-Hexadecyloxybenzoic acid is likely combustible, though not readily ignitable. When in a finely divided state (as a dust), it may form explosive mixtures with air.[3] Thermal decomposition may produce carbon monoxide and carbon dioxide.[6]

Environmental Hazards

While specific ecotoxicity data for 4-Hexadecyloxybenzoic acid is scarce, long-chain carboxylic acids are generally expected to have low water solubility and may persist in the environment. It is advisable to prevent its release into soil, water, and the atmosphere.[7]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with 4-Hexadecyloxybenzoic acid. The following procedures are based on best practices for handling powdered, irritant organic chemicals.

Engineering Controls

-

Ventilation: All handling of 4-Hexadecyloxybenzoic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[8][9]

-

Eye Wash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A risk assessment should be performed for any new or modified procedure. The following PPE is generally recommended:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of dust generation or splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.

Handling Procedures

-

Avoid generating dust during handling. Use spatulas and other tools carefully.

-

Weigh out the compound in a fume hood or a ventilated balance enclosure.

-

Keep containers tightly closed when not in use.[8]

-

Wash hands thoroughly with soap and water after handling.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][9]

Storage

-

Store in a tightly sealed, properly labeled container.[8]

-

Keep in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10][11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10][11]

Accidental Release Measures

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE as described in Section 3.2.

-

Carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.[11]

-

Place the collected material into a sealed, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spread of dust.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]

-

Unsuitable Extinguishing Media: A solid stream of water may scatter the burning material.

-

Specific Hazards: As a solid organic material, it may burn. Fire may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

All waste materials containing 4-Hexadecyloxybenzoic acid should be treated as hazardous chemical waste.

-

Dispose of in accordance with all applicable federal, state, and local regulations.[11]

-

Do not dispose of down the drain or in regular trash.[7]

-

Place waste in a properly labeled, sealed container.

Experimental Workflow: Safe Handling Protocol

The following is a step-by-step protocol for weighing and preparing a solution of 4-Hexadecyloxybenzoic acid.

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Gather all necessary equipment: spatula, weigh boat, beaker, solvent, and magnetic stir bar.

-

-

Weighing:

-

Place the analytical balance inside the fume hood or use a ventilated balance enclosure.

-

Carefully transfer the desired amount of 4-Hexadecyloxybenzoic acid from the stock container to a weigh boat using a clean spatula. Minimize any dust formation.

-

Securely close the stock container immediately after use.

-

-

Dissolution:

-

Place the weigh boat with the compound into a beaker containing the appropriate solvent and a magnetic stir bar.

-

Allow the compound to dissolve with gentle stirring.

-

Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

-

-

Cleanup:

-

Dispose of the weigh boat and any other contaminated disposable materials in the designated solid hazardous waste container.

-

Wipe down the work surface in the fume hood.

-

Remove gloves and wash hands thoroughly.

-

Conclusion

While specific toxicological data for 4-Hexadecyloxybenzoic acid is limited, the available GHS classification and information from analogous compounds provide a clear framework for its safe handling. By treating it as a hazardous substance that is harmful if swallowed and an irritant to the skin, eyes, and respiratory system, and by implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

Metasci. (n.d.). Safety Data Sheet 4-Hydroxybenzoic acid. Retrieved from [Link]

-

RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Greenbook.net. (2018, April 24). SAFETY DATA SHEET. Retrieved from [Link]

-

OECD SIDS. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Möller Chemie. (2023, January 24). Benzoic acid - Safety data sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Fisher Scientific. (2010, November 8). 4 - SAFETY DATA SHEET. Retrieved from [Link]

-

Gorokhova, L. G. (n.d.). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic amino acid. Retrieved from [Link]

-

Dr.Oracle. (2025, October 18). What is the emergency treatment for acid exposure? Retrieved from [Link]

-

PubMed. (n.d.). Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment. (n.d.). 4-Hydroxybenzoic Acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

-

SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

-

PUB KAMRUP COLLEGE. (2024, August 17). environmental pollution - types, causes, effects and control. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

MDPI. (n.d.). The Sugar-Acid-Aroma Balance: Integrating the Key Components of Fruit Quality and Their Implications in Stone Fruit Breeding. Retrieved from [Link]

-

PubMed. (2009, June 15). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Retrieved from [Link]

-

Royal Society Publishing. (2024, September 30). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Retrieved from [Link]

-

Santos. (n.d.). C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 8. recsupply.com [recsupply.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. echemi.com [echemi.com]

Natural sources and analogues of alkoxybenzoic acids.

Technical Whitepaper: Natural Sources, Biosynthesis, and Pharmacological Analogues of Alkoxybenzoic Acids

Executive Summary

Alkoxybenzoic acids—specifically methoxy- and ethoxy-substituted benzoic acid derivatives—represent a critical class of secondary metabolites bridging simple phenolics and complex alkaloids. Unlike their hydroxybenzoic acid precursors (e.g., salicylic acid), alkoxybenzoic acids exhibit distinct physicochemical properties, including enhanced lipophilicity and metabolic stability against glucuronidation. This guide analyzes the natural occurrence of these moieties (e.g., anisic, veratric, and eudesmic acids), elucidates their biosynthetic origins via

Structural Diversity and Natural Occurrence

Alkoxybenzoic acids are predominantly found in the plant kingdom (Plantae) and fungal isolates, often serving as defense signaling molecules or structural components of lignin. The alkylation of the phenolic hydroxyl group significantly alters the molecule's partition coefficient (LogP), facilitating membrane permeability.

Key Natural Analogues

| Common Name | IUPAC Name | Natural Source (Genus/Species) | Primary Function/Role |

| p-Anisic Acid | 4-Methoxybenzoic acid | Pimpinella anisum (Anise) | Antimicrobial defense; scent attractant. |

| Veratric Acid | 3,4-Dimethoxybenzoic acid | Veratrum spp.; Basidiomycetes | Lignin degradation product; antifungal. |

| Eudesmic Acid | 3,4,5-Trimethoxybenzoic acid | Eucalyptus spp. | Allelopathic agent; moiety of Reserpine. |

| Isovanillic Acid | 3-Hydroxy-4-methoxybenzoic acid | Pinus spp. (Pine bark) | Antioxidant; metabolite of vanillic acid. |

Biosynthetic Causality

The synthesis of alkoxybenzoic acids is a downstream branch of the phenylpropanoid pathway. The transition from hydroxybenzoic acids to alkoxybenzoic acids is governed by O-methyltransferases (OMTs) . These enzymes transfer a methyl group from the cofactor SAM to the hydroxyl oxygen.

-

Mechanistic Insight: The regioselectivity of OMTs determines the substitution pattern. For instance, Coffee O-methyltransferase (COMT) preferentially methylates the 3-position (meta) of the aromatic ring.

Figure 1: Biosynthetic Pathway of Alkoxybenzoic Acids

Caption: Enzymatic progression from Phenylalanine to methoxy-substituted benzoic acids via SAM-dependent methylation.

Pharmacological Significance & Analogues

In medicinal chemistry, the "alkoxy-benzoate" pharmacophore is frequently utilized to modulate solubility and receptor binding.

-

Reserpine Analogue: The 3,4,5-trimethoxybenzoyl moiety in Reserpine is critical for its binding affinity to VMAT2 (Vesicular Monoamine Transporter 2). Removal of the methyl groups (reverting to gallic acid) drastically reduces antihypertensive potency.

-

Local Anesthetics: While typical anesthetics like Procaine are amino-benzoates, alkoxy-analogues (e.g., derivatives of p-butoxybenzoic acid) have been synthesized to test sodium channel blocking duration. The alkoxy chain length correlates directly with lipid bilayer insertion kinetics.

Technical Protocol: Isolation from Plant Matrix

Objective: Isolate high-purity veratric acid from Veratrum seeds or lignin-rich biomass. Principle: Alkoxybenzoic acids often exist as glycosides or esters. Alkaline hydrolysis is required to liberate the free acid, followed by pH-modulated liquid-liquid extraction (LLE).

Reagents & Equipment

-

Solvents: Methanol (HPLC grade), Ethyl Acetate, HCl (2M), NaOH (2M).

-

Stationary Phase: C18 Reverse-phase silica.

-

Detection: UV-Vis Spectrophotometer (254 nm / 280 nm).

Step-by-Step Methodology

-

Biomass Preparation:

-

Pulverize dried plant material to <0.5 mm particle size.

-

Why: Maximizes surface area for solvent penetration.

-

-

Defatting (Self-Validating Step):

-

Wash biomass with n-Hexane.

-

Validation: Hexane wash should be colorless, indicating removal of lipids/waxes that interfere with HPLC.

-

-

Extraction & Hydrolysis:

-

Extract residue with 80% Methanol. Evaporate to dryness.

-

Resuspend in 2M NaOH and reflux at 80°C for 2 hours.

-

Mechanism: Cleaves ester bonds linking acids to cell wall lignin.

-

-

pH Modulation & Partitioning:

-

Cool and acidify to pH 2.0 using 2M HCl.

-

Why: Protonates the carboxyl group (

), rendering the acid uncharged and soluble in organic solvents. -

Extract 3x with Ethyl Acetate.

-

-

Purification:

-

Combine organic layers, dry over anhydrous

, and evaporate. -

Subject to Flash Chromatography (Gradient: 0-100% MeOH in Water + 0.1% Formic Acid).

-

Figure 2: Isolation Workflow

Caption: Workflow for liberating and isolating phenolic acids from complex plant matrices.

Synthetic Pathways for Analogue Generation

When natural extraction yields are insufficient, or specific non-natural analogues (e.g., ethoxy, propoxy) are required for SAR studies, chemical synthesis is preferred.

Protocol: Williamson Ether Synthesis Optimization

Reaction:

-

Reactants: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone.

-

Base: Add anhydrous Potassium Carbonate (

, 2.0 eq).-

Note: Use

for sterically hindered substrates to accelerate deprotonation.

-

-

Electrophile: Add Alkyl Iodide (e.g., Ethyl Iodide, 1.2 eq) dropwise.

-

Reflux: Heat at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Hydrolysis: Saponify the ester (LiOH, THF/Water) to yield the free alkoxybenzoic acid.

References

-

Boerjan, W., Ralph, J., & Baucher, M. (2003). Lignin biosynthesis. Annual Review of Plant Biology, 54(1), 519-546.

-

Vermerris, W., & Nicholson, R. (2006). Phenolic Compound Biochemistry. Springer Netherlands. (Chapter: The Shikimate Pathway).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7639, Veratric acid.

-

Stöckigt, J., & Zenk, M. H. (1977). Isovincoside (Strictosidine), the key intermediate in the biosynthesis of monoterpenoid indole alkaloids. FEBS Letters, 79(2), 233-237. (Reference for Reserpine/Indole alkaloid precursors).

-

Ferguson, L. R. (2001). Role of plant polyphenols in genomic stability. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 475(1-2), 89-111.

Methodological & Application

Synthesis of 4-Hexadecyloxybenzoic acid for liquid crystal research.

Application Note: High-Purity Synthesis and Phase Characterization of 4-Hexadecyloxybenzoic Acid (16OBA)

Executive Summary

This application note details the synthesis of 4-Hexadecyloxybenzoic acid (16OBA) , a critical building block in the field of supramolecular liquid crystals. Unlike standard covalent mesogens, 16OBA relies on intermolecular hydrogen bonding between carboxylic acid groups to form dimers, which then exhibit liquid crystalline phases (typically Smectic C and Nematic).

This guide prioritizes the Ester-Intermediate Route over direct alkylation. While direct alkylation of 4-hydroxybenzoic acid is faster, it often suffers from difficult purification due to the solubility similarities between the mono-alkylated product and the starting acid. The ester route ensures high purity (>99.5%), which is non-negotiable for accurate phase transition characterization in electronic and photonic applications.

Chemical Context & Mechanism

The Supramolecular Synthon

4-Hexadecyloxybenzoic acid is an amphiphilic molecule consisting of a rigid aromatic core and a flexible C16 alkyl tail.

-

Monomer: Non-mesogenic (typically).

-

Dimer: Through closed-loop hydrogen bonding between carboxylic acid moieties, two 16OBA molecules form a linear, rod-like supramolecular structure (dimer) that behaves as a calamitic liquid crystal.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an SN2 nucleophilic substitution.[1]

-

Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenol group of ethyl 4-hydroxybenzoate. The carbonate is preferred over stronger bases (like NaH) to prevent premature hydrolysis of the ester or transesterification.

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of 1-bromohexadecane, displacing the bromide ion.

-

Hydrolysis: The ester is cleaved using KOH/Ethanol to yield the potassium salt, followed by acidification to precipitate the free acid.

Materials & Equipment

| Reagent | Grade | Role |

| Ethyl 4-hydroxybenzoate | >99% | Starting Material (Scaffold) |

| 1-Bromohexadecane | >98% | Alkylating Agent (Tail) |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |

| Acetone or Butanone (MEK) | ACS Reagent | Solvent (Alkylation) |

| Potassium Hydroxide (KOH) | Pellets | Hydrolysis Reagent |

| Ethanol (95%) | Reagent | Solvent (Hydrolysis/Recrystallization) |

| Hydrochloric Acid (HCl) | 37% | Acidification |

| Glacial Acetic Acid | Reagent | Recrystallization Solvent (Optional) |

Equipment:

-

3-Neck Round Bottom Flask (250 mL & 500 mL)

-

Reflux Condenser with drying tube (CaCl₂)

-

Magnetic Stirrer & Oil Bath

-

Vacuum Filtration Setup (Buchner funnel)

-

Rotary Evaporator

Experimental Protocol

Phase A: O-Alkylation (Synthesis of Ethyl 4-Hexadecyloxybenzoate)

-

Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, and a thermometer.

-

Charging: Add Ethyl 4-hydroxybenzoate (16.6 g, 0.10 mol) and Anhydrous K₂CO₃ (27.6 g, 0.20 mol) to Acetone (200 mL).

-

Note: Acetone is used for ease of workup. If the reaction is sluggish, switch to Butanone (Methyl Ethyl Ketone) to allow a higher reflux temperature (~80°C).

-

-

Activation: Stir at reflux for 30 minutes to ensure formation of the phenoxide anion.

-

Addition: Add 1-Bromohexadecane (32.0 g, 0.105 mol) dropwise over 10 minutes.

-

Insight: A slight excess (5%) of the alkyl halide ensures complete consumption of the limiting phenolic ester.

-

-

Reflux: Heat the mixture at reflux (approx. 56°C for acetone) for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting phenol spot (lower R_f) should disappear.

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (KBr and unreacted K₂CO₃). Wash the filter cake with warm acetone.

-

Concentration: Remove the solvent using a rotary evaporator to yield the crude ester as a waxy solid or oil.

Phase B: Hydrolysis (Saponification)

-

Solution Prep: Dissolve the crude ester from Phase A in Ethanol (150 mL).

-

Base Addition: Add a solution of KOH (11.2 g, 0.20 mol) dissolved in minimal water (10 mL) and Ethanol (40 mL).

-

Reflux: Reflux the mixture for 4–6 hours. The solution should become clear and homogeneous.

-

Precipitation:

-

Pour the hot reaction mixture into a beaker containing Ice/Water (500 mL).

-

Slowly add Conc. HCl with vigorous stirring until the pH reaches ~1. A voluminous white precipitate (the crude acid) will form immediately.

-

-

Isolation: Filter the solid under vacuum and wash thoroughly with deionized water to remove all traces of KCl and excess acid.

Phase C: Purification (The "Electronic Grade" Step)

Impurity Alert: Traces of unreacted alkyl bromide or mono-alkylated byproducts will severely depress the Nematic-Isotropic transition temperature.

-

Solvent Choice: Recrystallize the crude solid from Ethanol (first pass).

-

Procedure: Dissolve the solid in boiling ethanol. If insoluble particles remain, hot-filter. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Secondary Recrystallization (Optional but Recommended): For ultra-high purity, perform a second recrystallization using Glacial Acetic Acid . This solvent is excellent for removing non-hydrogen-bonded impurities.

-

Drying: Dry the purified white crystals in a vacuum oven at 40°C for 24 hours.

Process Visualization

Caption: Workflow for the high-purity synthesis of 4-Hexadecyloxybenzoic acid via the ester intermediate route.

Characterization & Validation

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

Confirm the structure by identifying the disappearance of the ethyl ester peaks and the presence of the long alkyl chain.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid proton) |

| 8.05 | Doublet | 2H | Aromatic (Ortho to -COOH) |

| 6.93 | Doublet | 2H | Aromatic (Meta to -COOH) |

| 4.02 | Triplet | 2H | -O-CH₂- (Ether linkage) |

| 1.81 | Quintet | 2H | -O-CH₂-CH₂ - |

| 1.20 - 1.50 | Multiplet | 26H | Alkyl Chain (Bulk CH₂) |

| 0.88 | Triplet | 3H | Terminal -CH₃ |

Thermal Analysis (DSC)

Differential Scanning Calorimetry is the gold standard for validating Liquid Crystal behavior.

-

Instrument: PerkinElmer DSC 8000 (or equivalent).

-

Rate: 10°C/min (Heating and Cooling).

Typical Phase Transitions (16OBA): Note: Transition temperatures are sensitive to purity. The values below are representative of high-purity samples.

| Transition | Temperature (°C) | Enthalpy (ΔH) | Texture (POM) |

| Cr → SmC | ~ 95.0 °C | High | Melting of solid crystal |

| SmC → SmA/N | ~ 131.0 °C | Low | Schlieren / Focal Conic |

| SmA/N → Iso | ~ 134.0 °C | Moderate | Clearing point (Black) |

Interpretation: Upon cooling from Isotropic (Iso), 16OBA typically forms a Nematic (N) or Smectic A (SmA) phase before transitioning to the tilted Smectic C (SmC) phase. The "Battonets" texture is often visible at the Iso-Smectic transition.

Troubleshooting & Expert Tips

-

Issue: Low Yield in Alkylation.

-

Cause: Incomplete reaction due to low boiling point of Acetone.

-

Fix: Switch solvent to Butanone (MEK) or add a catalytic amount of KI (Potassium Iodide) to facilitate the Finkelstein reaction in situ (R-Br -> R-I -> Product).

-

-

Issue: Broad Melting Point.

-

Cause: Presence of residual solvent or mono-alkylated ester.

-

Fix: Dry the sample under high vacuum (<1 mbar) at 50°C for 6 hours. If the issue persists, recrystallize from Glacial Acetic Acid .

-

-

Issue: No Liquid Crystal Phase Observed.

-

Cause: The carboxylic acid proton is likely exchanged or neutralized (e.g., sodium salt formation).

-

Fix: Ensure the acidification step reaches pH 1. Wash the precipitate until the filtrate is neutral to ensure no salt remains.

-

References

-

Standard Protocol for Alkoxybenzoic Acids

- Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society.

-

Phase Transition Data (DSC)

- Martinez-Felipe, A., et al. (2012).

-

Williamson Ether Synthesis Mechanism

- Master Organic Chemistry. The Williamson Ether Synthesis.

-

Hydrogen Bonding in Liquid Crystals

Sources

Application Notes & Protocols: Leveraging 4-Hexadecyloxybenzoic Acid in Advanced Drug Delivery Systems

**Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Hexadecyloxybenzoic acid as a functional excipient in drug delivery systems. We delve into the physicochemical rationale for its use, focusing on its amphiphilic nature to enhance the formulation of hydrophobic active pharmaceutical ingredients (APIs). Detailed, field-proven protocols for the preparation and characterization of liposomes and solid lipid nanoparticles (SLNs) incorporating this molecule are presented. Furthermore, we explore its potential in creating pH-responsive systems, a critical feature for targeted drug release in acidic microenvironments, such as those found in tumors.

Introduction: The Rationale for 4-Hexadecyloxybenzoic Acid in Drug Delivery

4-Hexadecyloxybenzoic acid is a unique amphiphilic molecule characterized by a long, 16-carbon aliphatic tail (hexadecyloxy group) and a hydrophilic benzoic acid head group. This structure imparts surfactant-like properties, making it an invaluable tool for overcoming one of the principal challenges in pharmacology: the poor aqueous solubility of many potent APIs.

The long hydrophobic tail readily integrates with the core of lipid-based nanocarriers and can interact with hydrophobic drugs, while the carboxylic acid moiety provides a hydrophilic interface and, critically, a handle for pH-responsiveness. The deprotonation of the carboxylic acid group at physiological pH can alter surface charge and solubility, a mechanism that can be exploited for triggered drug release in specific biological compartments.[1][2]

Key Advantages:

-

Enhanced Drug Solubilization: Facilitates the encapsulation of hydrophobic or poorly water-soluble drugs.[3]

-

Biocompatibility: Derivatives of benzoic acid are found in nature, and long-chain fatty acids are generally well-tolerated, suggesting good potential for biocompatibility.[4][5]

-

Structural Versatility: Can be used as a primary matrix component in SLNs or as a functional co-lipid in liposomal and micellar systems.

-

Stimuli-Responsive Potential: The benzoic acid group allows for the design of delivery systems that respond to pH changes, enabling targeted release in acidic environments like tumors or endosomes.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Hexadecyloxybenzoic acid is essential for designing robust and effective drug delivery systems.

| Property | Value | Source | Significance in Drug Delivery |

| CAS Number | 15872-48-7 | [8] | Unique identifier for sourcing and regulatory purposes. |

| Molecular Formula | C₂₃H₃₈O₃ | [8] | Defines the elemental composition. |

| Molecular Weight | 362.55 g/mol | [8][9] | Crucial for molar calculations in formulation development. |

| logP (Octanol/Water) | 7.245 | [9] | Indicates high hydrophobicity, ideal for encapsulating lipophilic drugs and forming stable lipid matrices. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [8] | Quantifies the polar region (carboxylic acid), influencing interactions with aqueous environments. |

| Structure | Long alkyl chain attached to a benzoic acid head group. | [9] | Amphiphilic nature enables self-assembly and integration into lipid bilayers. |

Application Protocol I: Liposomal Formulation for Hydrophobic Drugs

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10] The incorporation of 4-Hexadecyloxybenzoic acid can stabilize the bilayer and enhance the loading of lipophilic drugs. The following protocol utilizes the well-established thin-film hydration method.[11]

Causality and Experimental Rationale

-

Choice of Lipids: Distearoylphosphatidylcholine (DSPC) is chosen for its high transition temperature (Tc ≈ 55°C), which results in more rigid and stable liposomes at physiological temperature.[11] Cholesterol is included to modulate bilayer fluidity and reduce drug leakage.

-

Organic Solvent: Chloroform is used to ensure the complete dissolution and homogenous mixing of all lipid components, which is critical for forming a uniform lipid film.[10]

-

Thin-Film Formation: A rotary evaporator creates a high surface area-to-volume ratio, allowing for the gentle and complete removal of the organic solvent. This thin, uniform film is essential for efficient and spontaneous vesicle formation upon hydration.[11]

-

Hydration: Hydration is performed above the Tc of the primary lipid (DSPC) to ensure the lipid film is in a fluid, liquid-crystalline state, which facilitates the swelling and self-assembly of bilayers into multilamellar vesicles (MLVs).

-

Extrusion: Sonication or extrusion is used to reduce the size of the initial MLVs to form smaller, more uniform unilamellar vesicles (LUVs).[12] A defined pore size (e.g., 100 nm) provides control over the final liposome diameter, which is crucial for in vivo applications.

Step-by-Step Protocol

-

Lipid Preparation: In a round-bottom flask, dissolve the lipids and the hydrophobic drug in chloroform. A typical molar ratio might be DSPC:Cholesterol:4-Hexadecyloxybenzoic acid at 55:40:5. The amount of drug should be optimized but can start at a 1:20 drug-to-lipid weight ratio.[11]

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform at 40°C under reduced pressure until a thin, dry, and transparent lipid film is formed on the inner wall of the flask.

-

Vacuum Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]

-

Hydration: Hydrate the lipid film with a pre-warmed (60-65°C) aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The volume should result in a final total lipid concentration of 10-20 mg/mL. Agitate the flask gently by hand or on a shaker at a temperature above the lipid Tc for 30-60 minutes. The solution will become a milky, opalescent suspension of MLVs.[10]

-

Size Reduction (Extrusion):

-